7-Methoxy-2,4-dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
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Overview
Description
7-Methoxy-2,4-dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound that belongs to the class of thiadiazines This compound is characterized by the presence of a thiadiazine ring, which is a six-membered ring containing two nitrogen atoms, one sulfur atom, and three carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2,4-dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,4-dimethyl-3-nitroanisole with thiosemicarbazide in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester. The reaction is carried out under reflux conditions, typically at temperatures ranging from 140°C to 220°C, to facilitate the cyclization and formation of the thiadiazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2,4-dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy or dimethyl positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazine derivatives.
Scientific Research Applications
7-Methoxy-2,4-dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Methoxy-2,4-dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-1,2,4-thiadiazolidine-3,5-dione: A structurally similar compound with different substituents on the thiadiazine ring.
7-Methoxy-2,4-dimethyl-1,2,4-triazine-3,5-dione: Another heterocyclic compound with a triazine ring instead of a thiadiazine ring.
Uniqueness
7-Methoxy-2,4-dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is unique due to its specific substitution pattern and the presence of both methoxy and dimethyl groups
Properties
Molecular Formula |
C10H12N2O4S |
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Molecular Weight |
256.28 g/mol |
IUPAC Name |
7-methoxy-2,4-dimethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
InChI |
InChI=1S/C10H12N2O4S/c1-11-8-5-4-7(16-3)6-9(8)17(14,15)12(2)10(11)13/h4-6H,1-3H3 |
InChI Key |
BXGIQAHOPYEJAA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)S(=O)(=O)N(C1=O)C |
Origin of Product |
United States |
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